![molecular formula C38H72N2O13 B601233 Azithromycin 3'-N-oxide CAS No. 90503-06-3](/img/structure/B601233.png)
Azithromycin 3'-N-oxide
Overview
Description
Azithromycin 3’-N-oxide is a reference standard for the most reliable pharmaceutical testing . It is structurally related to erythromycin . Azithromycin belongs to the class of drugs known as macrolide antibiotics. It works by killing bacteria or preventing their growth .
Synthesis Analysis
Azithromycin is a semi-synthetic macrolide antibiotic derived from Erythromycin A via modification through oximation, Beckmann rearrangement, deoxidization, and Eschweiler-Clarke methylation . A method for preparing 3’-N-demethylazithromycin involves dissolving azithromycin into a methanol solution, adding an oxidant solution, agitating until the reaction is ended, and drying to obtain a crude product of 3’-N-azithromycin oxide .
Molecular Structure Analysis
Azithromycin 3’-N-oxide has a molecular formula of C38H72N2O13 and a molecular weight of 764.98 . The predominant molecular structure in solution is a prerequisite for understanding the interactions of the drug in biological media .
Chemical Reactions Analysis
Azithromycin shows synergistic effects with other drugs against a variety of organisms . The improper use of antibiotics and their discharge into the environment can have serious and hazardous consequences .
Scientific Research Applications
Wastewater Management
Azithromycin N-Oxide has been used in the treatment of pharmaceutical wastewater . The compound is adsorbed onto biosynthesized Hematite nanoparticles (α‐HNPs) for the removal of Azithromycin drug contaminants from the wastewater .
Antibacterial Activity
Azithromycin N-Oxide has shown antibacterial activity, particularly against Gram-positive bacteria . This makes it a potential candidate for use in antibacterial therapies .
Anticancer Activity
The compound has demonstrated cytotoxicity against certain cancer cell lines, including MCF7, HepG2, and HCT116 . This suggests that it could be explored further for potential anticancer treatments .
Antiviral Activity
Azithromycin N-Oxide has shown promising antiviral activity against SARS-CoV-2 . This could potentially make it a candidate for use in antiviral therapies .
Adsorptive Removal from Aqueous Solutions
Azithromycin N-Oxide can be removed from aqueous solutions using activated porous carbon prepared from Azolla filiculoides . This makes it a potential candidate for use in water treatment processes .
Photocatalytic Degradation
Azithromycin N-Oxide can be removed from aqueous solutions through photocatalytic degradation . This process involves the use of an activated carbon impregnated magnetite composite (PAC/Fe) and PAC/Fe/Ag/Zn nanocomposites .
Safety And Hazards
Future Directions
Azithromycin is used to treat a variety of bacterial infections. It may mask or delay the symptoms of syphilis but is not effective against syphilis infections . The increasing global prevalence of Azithromycin resistance suggests that synergistic combinations are recommended to treat different pathogens . Continuous monitoring of Azithromycin resistance by registry centers and the development of more rapid diagnostic assays are urgently needed .
properties
IUPAC Name |
(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEORMZXNPDWMST-BICOPXKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238188 | |
Record name | Azithromycin 3'- N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azithromycin 3'-N-oxide | |
CAS RN |
90503-06-3 | |
Record name | Azithromycin 3'- N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090503063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azithromycin 3'- N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZITHROMYCIN 3'- N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0XI0CU3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Azithromycin N-Oxide originate and what is its significance in pharmaceutical analysis?
A1: Azithromycin N-Oxide is a degradation product of Azithromycin. [3] It forms primarily under oxidative conditions. [1] This compound is considered a significant impurity in Azithromycin drug products. Understanding its presence and levels is crucial for quality control and assurance during the manufacturing of Azithromycin formulations. [3]
Q2: What analytical techniques are commonly employed to detect and quantify Azithromycin N-Oxide in Azithromycin samples?
A2: High-Performance Liquid Chromatography (HPLC) is the primary method used for detecting and quantifying Azithromycin N-Oxide. [1, 3] Specifically, reversed-phase HPLC with UV detection is widely used for this purpose, allowing for the separation and quantification of Azithromycin and its related compounds, including Azithromycin N-Oxide.
Q3: Does the production process of Azithromycin influence the levels of Azithromycin N-Oxide present?
A3: Yes, research suggests that the salification process employed during Azithromycin production can significantly impact the levels of Azithromycin N-Oxide and other impurities. [3] Different manufacturers and their specific salification techniques can lead to variations in the impurity profiles of the final Azithromycin product.
Q4: Besides Azithromycin N-Oxide, what other impurities are commonly found in Azithromycin, and what are their implications?
A4: Research identifies several common impurities in Azithromycin, including Azithromycin B, 3'-Decladinosyl Azithromycin, and Azithromycin A. [3] Azithromycin A and B are considered process-related impurities, stemming from the synthesis procedure. [3] On the other hand, 3'-Decladinosyl Azithromycin, similar to Azithromycin N-oxide, arises from degradation, particularly under acidic conditions. [1, 3] These findings highlight the importance of stringent quality control measures throughout the production process to minimize the presence of these impurities.
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